molecular formula C22H19N3O5S B2603177 (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638133-64-9

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2603177
CAS No.: 638133-64-9
M. Wt: 437.47
InChI Key: RQOYJZBOODBTCS-UNOMPAQXSA-N
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Description

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazine core with dimethoxybenzyl and methoxybenzylidene substituents

Preparation Methods

The synthesis of (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzyl and benzylidene groups. Common reagents used in these reactions include various aldehydes, amines, and sulfur-containing compounds. The reaction conditions usually involve heating under reflux, the use of catalysts, and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzyl or benzylidene groups are replaced by other functional groups.

    Condensation: It can participate in condensation reactions with various carbonyl compounds, forming new carbon-carbon or carbon-nitrogen bonds.

Scientific Research Applications

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological systems.

    Medicine: Research has indicated that this compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

  • 4-(dimethylamino)benzaldehyde N-phenylthiosemicarbazone
  • 4-(diethylamino)benzaldehyde N-phenylthiosemicarbazone
  • 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-28-15-7-4-13(5-8-15)12-19-21(27)25-22(31-19)23-20(26)16(24-25)10-14-6-9-17(29-2)18(11-14)30-3/h4-9,11-12H,10H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOYJZBOODBTCS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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